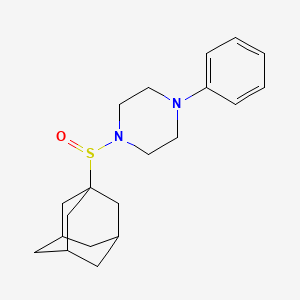

1-(1-adamantylsulfinyl)-4-phenylpiperazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

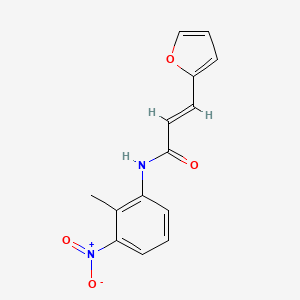

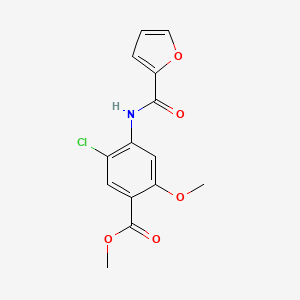

1-(1-adamantylsulfinyl)-4-phenylpiperazine is a chemical compound that incorporates an adamantyl group attached to a phenylpiperazine moiety through a sulfinyl linker. This structure is of interest due to its potential applications in various fields of chemistry and pharmacology, particularly in materials science and medicinal chemistry, although applications are not the focus of this summary.

Synthesis Analysis

The synthesis of adamantyl-containing phenylpiperazines, including derivatives similar to 1-(1-adamantylsulfinyl)-4-phenylpiperazine, often involves the reduction of quaternary adamantyl pyridinium salts with reducing agents such as sodium borohydride. This reduction is followed by a reaction with benzene in trifluoromethanesulfonic acid, leading to various phenylpiperidines with adamantyl groups (Shadrikova et al., 2015). Electrochemical synthesis methods have also been explored for producing substituted phenylpiperazines, demonstrating a green, reagent-less approach with high atom economy (Nematollahi & Amani, 2011).

Molecular Structure Analysis

The molecular structure of compounds in the adamantane family, including 1-(1-adamantylsulfinyl)-4-phenylpiperazine, has been analyzed using spectral methods and quantum chemical calculations. These studies include Fourier transform infrared and Raman spectroscopy, alongside UV/Vis spectrometry and DFT calculations, providing insights into the equilibrium geometric structure and electronic absorption spectrum (Al-Ghulikah et al., 2019).

Chemical Reactions and Properties

Adamantyl-containing compounds are known for engaging in a variety of chemical reactions due to the unique properties of the adamantyl group. For instance, the reaction of adamantyl derivatives with strong acids can lead to the formation of compounds with mesoionic structures, showcasing the versatility and reactivity of these molecules (Logvinov et al., 2007).

Physical Properties Analysis

The adamantane core imparts significant thermal stability and robustness to its derivatives. Studies have shown that these compounds possess good solubility in polar solvents despite their hydrophobic nature, attributed to the adamantyl group's unique structure (Tillo et al., 2018).

作用機序

Safety and Hazards

将来の方向性

The future directions in the field of adamantane chemistry involve those related to double-bonded adamantane derivatives. The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .

特性

IUPAC Name |

1-(1-adamantylsulfinyl)-4-phenylpiperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N2OS/c23-24(20-13-16-10-17(14-20)12-18(11-16)15-20)22-8-6-21(7-9-22)19-4-2-1-3-5-19/h1-5,16-18H,6-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZEXHSQVRVMEOR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)S(=O)C34CC5CC(C3)CC(C5)C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-Adamantylsulfinyl)-4-phenylpiperazine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{(3R*,4R*)-4-[(4-methyl-1-piperazinyl)methyl]-1-[3-(2-thienyl)propanoyl]-3-pyrrolidinyl}methanol](/img/structure/B5547729.png)

![(4aS*,7aR*)-1-(5-methoxy-2-furoyl)-4-(3-methyl-2-buten-1-yl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5547754.png)

![4-{[({2,2,2-trichloro-1-[(3-methoxybenzoyl)amino]ethyl}amino)carbonothioyl]amino}benzoic acid](/img/structure/B5547763.png)

![(1R*,3S*)-7-(1,3-benzothiazol-6-ylcarbonyl)-3-(2-hydroxyethoxy)-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5547782.png)

![4-hydroxy-2-(phenoxymethyl)-N-[1-(1,3-thiazol-2-yl)propyl]pyrimidine-5-carboxamide](/img/structure/B5547809.png)

![2-{2-[(2S)-2-(3-ethyl-1,2,4-oxadiazol-5-yl)-1-pyrrolidinyl]-2-oxoethyl}-4-methyl-1(2H)-phthalazinone](/img/structure/B5547817.png)